molecular formula C15H14O3 B8558124 2,3-Dimethoxy-5-phenylbenzaldehyde

2,3-Dimethoxy-5-phenylbenzaldehyde

Cat. No. B8558124
M. Wt: 242.27 g/mol
InChI Key: GXFRYXYFPAFERR-UHFFFAOYSA-N
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Patent
US08198302B2

Procedure details

A stirred mixture of benzeneboronic acid (0.610 g; 5 mmol), 5-bromo-2,3-dimethoxybenzaldehyde (1.00 g; 4.1 mmol), bis(triphenylphosphine)palladium (II) chloride (0.050 g; 0.071 mmol), sodium carbonate (0.848 g; 8 mmol), isopropanol (40 mL) and water (4.0 mL) was bubbled with nitrogen for fifteen minutes then heated under reflux overnight. The mixture was evaporated, the residue stirred with water and dichloromethane and the organic layer dried and evaporated. The residue was taken up in boiling cyclohexane (40 mL twice) and filtered hot. The solution was chromatographed on silica using cyclohexane to elute triphenylphosphine and 10% ethyl acetate—90% cyclohexane to elute product 21 (0.87 g) as a white crystalline solid:
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.848 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
0.05 g
Type
catalyst
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[C:11]1[CH:12]=[C:13]([O:21][CH3:22])[C:14]([O:19][CH3:20])=[C:15]([CH:18]=1)[CH:16]=[O:17].C(=O)([O-])[O-].[Na+].[Na+].C(O)(C)C>C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.O>[CH3:20][O:19][C:14]1[C:13]([O:21][CH3:22])=[CH:12][C:11]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:18][C:15]=1[CH:16]=[O:17] |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
0.61 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C=O)C1)OC)OC
Name
Quantity
0.848 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(C)O
Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
0.05 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the residue stirred with water and dichloromethane
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled with nitrogen for fifteen minutes
TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the organic layer dried
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
filtered hot
CUSTOM
Type
CUSTOM
Details
The solution was chromatographed on silica
WASH
Type
WASH
Details
to elute triphenylphosphine and 10% ethyl acetate—90% cyclohexane
WASH
Type
WASH
Details
to elute product 21 (0.87 g) as a white crystalline solid

Outcomes

Product
Name
Type
Smiles
COC1=C(C=O)C=C(C=C1OC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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